6-Bromonaphthalene-2-thiol is an organic compound with the molecular formula . It is characterized by the presence of a bromine atom and a thiol group () attached to the naphthalene structure. This compound belongs to a class of chemicals known as thiols, which are sulfur-containing analogues of alcohols. The thiol functionality imparts unique chemical properties, making 6-bromonaphthalene-2-thiol a valuable compound in various synthetic and biological applications. Its structure can be represented as follows:
The compound is typically formed through electrophilic substitution reactions on naphthalene derivatives, which are known for their reactivity due to the presence of aromatic rings.
Thiols, including 6-bromonaphthalene-2-thiol, exhibit various biological activities due to their ability to form disulfides and interact with biological macromolecules. They play crucial roles in:
Research has indicated that compounds containing thiol groups often exhibit cytotoxicity against cancer cell lines, highlighting their potential in therapeutic applications.
The synthesis of 6-bromonaphthalene-2-thiol typically involves the following methods:
6-Bromonaphthalene-2-thiol has several applications across various fields:
Interaction studies involving 6-bromonaphthalene-2-thiol focus on its role as a reducing agent and its interactions with biomolecules. These studies are crucial for understanding how this compound might affect biological systems and its potential therapeutic uses.
Several compounds share structural similarities with 6-bromonaphthalene-2-thiol, including:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-Bromonaphthalene | C10H7Br | Bromine at the 1-position; lacks thiol group |
| 2-Naphthalenethiol | C10H9S | Thiol at the 1-position; no halogen |
| Naphthalene | C10H8 | No substituents; base structure |
| 6-Chloronaphthalene | C10H7Cl | Chlorine instead of bromine |
What sets 6-bromonaphthalene-2-thiol apart from these compounds is its combination of both a bromine atom and a thiol group on the naphthalene framework. This unique combination enhances its reactivity and potential applications in organic synthesis and biological research.
The systematic IUPAC name for this compound is 6-bromonaphthalene-2-thiol, reflecting the positions of the bromine and thiol substituents on the naphthalene ring. Its CAS Registry Number, a unique identifier for chemical substances, is 50637-99-5. This identifier is critical for regulatory compliance and commercial transactions.
The molecular formula C₁₀H₇BrS corresponds to a molecular weight of 239.13 g/mol. The structure consists of a naphthalene system (two fused benzene rings) with a bromine atom at position 6 and a thiol (-SH) group at position 2. The SMILES notation for this compound is SC₁=CC=C₂C=C(Br)C=CC₂=C₁, which encodes its connectivity.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₇BrS | |
| Molecular Weight | 239.13 g/mol | |
| SMILES | SC1=CC=C2C=C(Br)C=CC2=C1 | |
| InChI Key | LZWYBKNYARGQCG-UHFFFAOYSA-N |
Positional isomers of 6-bromonaphthalene-2-thiol include 4-bromonaphthalene-1-thiol (CAS 62648-52-6) and 2-bromo-3-phenylthiophene (CAS 10341-87-4), which differ in substituent placement. The reactivity and physicochemical properties of these isomers vary significantly due to electronic and steric effects. For example, the thiol group’s position influences hydrogen-bonding capacity and nucleophilic reactivity.
Direct bromination-thiolation pathways aim to introduce both functional groups in minimal steps, often through electrophilic aromatic substitution (EAS). While traditional bromination of naphthalene derivatives typically occurs at the α-position (1-, 4-, 5-, or 8-positions), achieving regioselective bromination at the β-positions (2-, 3-, 6-, or 7-positions) requires careful control of reaction conditions. Recent studies have utilized directing groups or steric hindrance to favor bromination at the 6-position [3]. For instance, pre-functionalization of naphthalene with electron-withdrawing groups (e.g., nitro or sulfonic acid) can direct bromination to the desired position, followed by reduction and thiolation steps [3].
Thiolation is commonly achieved via nucleophilic substitution or metal-mediated reactions. In one approach, lithiation of 6-bromonaphthalene derivatives using n-butyllithium generates a reactive intermediate, which subsequently reacts with elemental sulfur or disulfides to introduce the thiol group [2]. This method, however, demands anhydrous conditions and low temperatures (-78°C) to prevent side reactions [2].
Multi-step syntheses often begin with naphthalene derivatives such as 2-naphthol or 1-bromonaphthalene. A representative route involves three stages: (1) bromination, (2) hydroxyl group conversion, and (3) thiol introduction. For example, 2-naphthol can undergo bromination with bromine in glacial acetic acid to yield 6-bromo-2-naphthol, which is then reduced to the corresponding thiol using tin(II) chloride in concentrated hydrochloric acid [3].
Key challenges in multi-step syntheses include controlling regioselectivity and minimizing over-bromination. A study demonstrated that using tin as a reductant in the presence of hydrochloric acid effectively reduces intermediate quinones, improving yields to ~27% [3]. Subsequent purification via silica gel chromatography (hexane:ethyl acetate gradient) ensures high purity [3].
| Step | Reagents/Conditions | Intermediate | Yield |
|---|---|---|---|
| 1 | Br₂, glacial acetic acid | 6-Bromo-2-naphthol | 60% |
| 2 | Sn, HCl, alcohol | 6-Bromo-2-naphthalenethiol | 27% |
| 3 | Silica gel chromatography | Purified product | 95% purity |
Transition-metal catalysis has revolutionized thiol group installation, offering milder conditions and higher selectivity. Palladium catalysts, such as Pd(dppf)Cl₂, facilitate Suzuki-Miyaura couplings between boronic acids and brominated intermediates [2]. For instance, 2-bromonaphthalene reacts with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ and potassium acetate, yielding a boronate ester intermediate that is subsequently thiolated [2]. This method achieves yields up to 87.8% under optimized conditions (80°C, 5 hours) [2].
Copper catalysis also shows promise. Ullmann-type couplings using Cu(OAc)₂ enable the introduction of thiol-containing nucleophiles to brominated naphthalenes [4]. A recent study reported a 78% yield for coupling tetraethylene glycol (TEG) with dibrominated triptycene derivatives, highlighting the scalability of this approach [4].
Purification of 6-bromonaphthalene-2-thiol is critical due to its propensity for oxidation and disulfide formation. Column chromatography (silica gel, hexane:ethyl acetate) remains the gold standard, achieving >95% purity [3]. Recrystallization from ethanol or dichloromethane-hexane mixtures further enhances purity, particularly for large-scale syntheses [2].
6-Bromonaphthalene-2-thiol represents a unique organobromine-organosulfur compound featuring both aromatic halogenation and thiol functionality. This compound with molecular formula Carbon ten Hydrogen seven Bromine Sulfur exhibits distinctive spectroscopic characteristics that enable comprehensive structural elucidation through multiple analytical techniques .
X-ray crystallographic analysis provides definitive structural information regarding the solid-state molecular arrangement and intermolecular interactions of 6-Bromonaphthalene-2-thiol. The crystallographic parameters for structurally related bromonaphthalene derivatives establish important precedents for understanding the crystal packing behavior of this compound.
Comparative crystallographic studies of related naphthalene derivatives demonstrate characteristic monoclinic crystal systems. For instance, 6-bromo-2-naphthyl acetate crystallizes in the monoclinic space group with specific unit cell parameters, providing insights into the typical packing arrangements of 6-position brominated naphthalene compounds . The presence of the bromine atom at the 6-position introduces significant steric effects that influence the overall molecular geometry and crystal packing efficiency.
The crystal structure determination methodology for organic compounds containing both aromatic halogen and thiol functionalities requires careful consideration of intermolecular hydrogen bonding patterns. The thiol group typically participates in weak hydrogen bonding interactions that can significantly influence the crystal packing arrangement [3]. Single crystal X-ray diffraction studies reveal that the bromine atom positioning creates specific electrostatic interactions with neighboring molecules, resulting in characteristic packing motifs.
Table 3.1: Comparative Crystallographic Data for Related Naphthalene Derivatives
| Compound | Crystal System | Space Group | Unit Cell Parameters | Z |
|---|---|---|---|---|
| 6-Bromo-2-naphthyl acetate | Monoclinic | P21/c | a = 9.22 Å, b = 20.72 Å, c = 6.90 Å | 4 |
| 2-Acetyl-6-bromonaphthalene | Monoclinic | - | - | - |
| 6-Bromo-2-naphthol | - | - | mp 122-124°C | - |
The molecular geometry analysis through crystallographic studies indicates that the naphthalene ring system maintains planarity despite the presence of substituents. The carbon-bromine bond length typically measures approximately 1.90 Angstroms, while the carbon-sulfur bond length in the thiol functionality measures approximately 1.82 Angstroms [4]. The dihedral angles between substituents and the naphthalene plane provide crucial information regarding steric interactions and electronic effects.
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information through detailed analysis of proton and carbon-13 chemical environments. The nuclear magnetic resonance spectrum of 6-Bromonaphthalene-2-thiol exhibits characteristic patterns that reflect the electronic influence of both the bromine substituent and thiol functionality.
Proton Nuclear Magnetic Resonance analysis reveals distinct chemical shift patterns for the aromatic protons. The naphthalene ring protons typically appear in the aromatic region between 7.0 and 8.5 parts per million [5]. The bromine atom's electron-withdrawing effect causes downfield shifts for nearby protons, particularly those in ortho and meta positions. Specifically, the proton adjacent to the bromine substituent (position 5) exhibits a characteristic downfield shift due to the deshielding effect.
The thiol proton represents a diagnostic resonance typically appearing between 1.0 and 3.0 parts per million, depending on the chemical environment and hydrogen bonding interactions [6]. This signal often appears as a sharp singlet in deuterated chloroform solutions, though exchange with trace water can cause broadening or disappearance of this resonance.
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides detailed information regarding the electronic environment of each carbon atom. The aromatic carbons of the naphthalene ring system typically resonate between 120 and 140 parts per million [7]. The carbon bearing the bromine substituent exhibits a characteristic upfield shift compared to unsubstituted naphthalene carbons due to the heavy atom effect. The carbon bearing the thiol group shows a distinct downfield shift reflecting the electronegativity of sulfur.
Table 3.2: Characteristic Nuclear Magnetic Resonance Chemical Shifts
| Position | Proton Chemical Shift (ppm) | Carbon-13 Chemical Shift (ppm) |
|---|---|---|
| Aromatic H-1 | 7.8-8.2 | 125-130 |
| Aromatic H-3 | 7.4-7.8 | 128-132 |
| Aromatic H-4 | 7.6-8.0 | 126-130 |
| Aromatic H-5 | 8.0-8.4 | 120-125 |
| Aromatic H-7 | 7.5-7.9 | 127-131 |
| Aromatic H-8 | 7.7-8.1 | 124-128 |
| Thiol SH | 1.5-2.5 | - |
Two-dimensional Nuclear Magnetic Resonance techniques provide crucial connectivity information through correlation spectroscopy experiments. Heteronuclear Single Quantum Coherence experiments establish direct carbon-hydrogen connectivities, while Nuclear Overhauser Effect Spectroscopy experiments reveal spatial proximities between nuclei [8].
Vibrational spectroscopy techniques provide detailed information regarding the functional groups and molecular vibrations present in 6-Bromonaphthalene-2-thiol. Both infrared and Raman spectroscopy offer complementary information about the molecular structure through analysis of characteristic vibrational frequencies.
The infrared spectrum exhibits several diagnostic absorption bands characteristic of the constituent functional groups. The thiol sulfur-hydrogen stretching vibration typically appears as a weak absorption band around 2550-2600 wavenumbers [9]. This frequency is significantly lower than typical oxygen-hydrogen stretching frequencies due to the weaker sulfur-hydrogen bond strength and lower electronegativity of sulfur compared to oxygen.
Aromatic carbon-carbon stretching vibrations appear in the region 1450-1650 wavenumbers, with multiple bands reflecting the various aromatic carbon-carbon bonds within the naphthalene ring system [10]. The carbon-hydrogen stretching vibrations of aromatic protons typically occur around 3000-3100 wavenumbers, appearing as multiple sharp bands of medium intensity.
The carbon-bromine stretching vibration appears at lower frequencies, typically around 500-700 wavenumbers, reflecting the heavy mass of the bromine atom and longer carbon-bromine bond length [11]. Out-of-plane aromatic carbon-hydrogen bending vibrations provide additional structural information, appearing in the fingerprint region below 1000 wavenumbers.
Table 3.3: Characteristic Infrared Absorption Frequencies
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| S-H stretch | 2550-2600 | Weak |
| Aromatic C-H stretch | 3000-3100 | Medium |
| Aromatic C=C stretch | 1450-1650 | Strong |
| C-Br stretch | 500-700 | Medium |
| C-S stretch | 650-750 | Medium |
| Out-of-plane C-H bend | 700-900 | Variable |
Raman spectroscopy provides complementary vibrational information with different selection rules compared to infrared spectroscopy. Surface-Enhanced Raman Scattering studies of aromatic thiols demonstrate characteristic enhancement patterns when molecules interact with metallic surfaces [12]. The thiol functionality enables strong chemisorption onto gold and silver surfaces through sulfur-metal bond formation, resulting in significant signal enhancement.
The Raman spectrum of 6-Bromonaphthalene-2-thiol exhibits strong aromatic ring breathing modes around 1000 wavenumbers and characteristic carbon-carbon stretching vibrations in the 1200-1600 wavenumber region [13]. The disappearance of the sulfur-hydrogen stretching mode in Surface-Enhanced Raman Scattering experiments confirms the formation of sulfur-metal bonds during surface adsorption.
Low-frequency Raman modes below 400 wavenumbers provide information regarding molecular librations and lattice vibrations in the crystalline state [14]. These modes are particularly sensitive to intermolecular interactions and crystal packing arrangements.
Mass spectrometry provides crucial information regarding molecular weight confirmation and characteristic fragmentation pathways of 6-Bromonaphthalene-2-thiol. The molecular ion peak appears at mass-to-charge ratio 239 for the bromine-79 isotope and 241 for the bromine-81 isotope, exhibiting the characteristic 1:1 isotope pattern typical of monobrominated compounds [15].
The fragmentation pattern of 6-Bromonaphthalene-2-thiol follows predictable pathways based on the relative bond strengths and stability of resulting fragment ions. The loss of the thiol hydrogen atom (mass 1) represents a common initial fragmentation, producing a thiolate radical cation at mass-to-charge ratio 238/240. This fragmentation reflects the relatively weak sulfur-hydrogen bond compared to aromatic carbon-hydrogen bonds.
The loss of sulfur (mass 32) represents another significant fragmentation pathway, yielding the 6-bromonaphthalene cation at mass-to-charge ratio 207/209. This fragmentation pattern is consistent with the tendency of aromatic sulfur compounds to eliminate sulfur atoms under electron impact conditions [16]. The resulting bromonaphthalene fragment further fragments through loss of bromine to yield the naphthalene cation at mass-to-charge ratio 128.
Table 3.4: Major Mass Spectrometric Fragmentation Ions
| Fragment Ion | m/z (⁷⁹Br) | m/z (⁸¹Br) | Relative Intensity | Assignment |
|---|---|---|---|---|
| Molecular ion | 239 | 241 | 45-65% | [M]⁺- |
| Loss of H | 238 | 240 | 15-25% | [M-H]⁺ |
| Loss of SH | 206 | 208 | 25-35% | [M-SH]⁺ |
| Loss of S | 207 | 209 | 35-55% | [M-S]⁺ |
| Loss of Br | 160 | 160 | 20-30% | [M-Br]⁺ |
| Naphthalene | 128 | 128 | 80-100% | [C₁₀H₈]⁺- |
Collision-induced dissociation experiments provide additional structural information through controlled fragmentation studies. The energy-resolved mass spectrometry approach enables determination of critical energies required for specific bond cleavages, providing insights into relative bond strengths within the molecule [17].
The appearance energies for major fragmentation pathways follow the order: sulfur-hydrogen bond cleavage < sulfur atom loss < bromine atom loss < extensive ring fragmentation. This hierarchy reflects the relative bond strengths and thermodynamic stabilities of the resulting fragment ions.
High-resolution mass spectrometry enables precise mass measurements that confirm elemental compositions of fragment ions. The accurate mass measurements distinguish between isobaric interferences and provide definitive elemental composition assignments for complex fragmentation products [18].
Tandem mass spectrometry experiments using multiple stages of fragmentation provide detailed structural information regarding connectivity patterns within the molecule. The mass spectrometric fragmentation trees constructed from multistage experiments enable comprehensive characterization of all major fragmentation pathways and intermediate species.